テトラクロロシクロプロペン

概要

説明

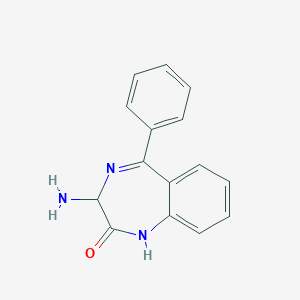

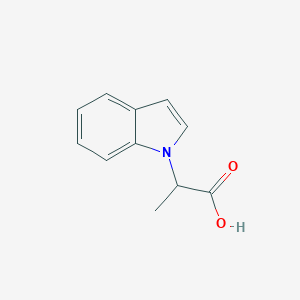

ザロスピロンは、1990年代初頭に開発された部分的セロトニン1A受容体作動薬です。当初は不安と抑うつ症の治療のために開発されました。 臨床試験では有望な結果を示しましたが、副作用による被験者の脱落率が高かったため、開発は中止されました .

2. 製法

ザロスピロンは、多段階反応プロセスを経て合成することができます。 合成経路の1つには、1,3,5,7-シクロオクタテトラエンを原料として用いる方法があります . このプロセスには、以下の手順が含まれます。

ステップ1: トルエン中で加熱条件下で、1,3,5,7-シクロオクタテトラエンを適切な試薬と反応させて中間体を生成します。

作用機序

ザロスピロンは、セロトニン1A受容体において部分的作動薬として作用することで効果を発揮します . この受容体は、気分、不安、その他の認知機能の調節に関与しています。 ザロスピロンは、セロトニン1A受容体に結合することで、セロトニンの放出を調節し、抗不安作用と抗うつ作用をもたらします . 関与する分子標的と経路には、気分調節に重要な役割を果たすセロトニン系が含まれます .

生化学分析

Biochemical Properties

Tetrachlorocyclopropene is known to react rapidly with water and alcohols . It is used to prepare aryl propiolic acids and under certain circumstances, it can undergo diarylation, giving diarylcyclopropenones . These reactions are thought to proceed via the intermediacy of trichloro cyclopropenium electrophile .

Cellular Effects

It is known that the compound can react rapidly with water and alcohols, which may have implications for its interactions with cells .

Molecular Mechanism

Tetrachlorocyclopropene is used as a reagent in organic synthesis, and its reactions often involve the formation of cyclopropenium salts, cyclopropenylidenes, cyclopropenones, and cyclopropenimines . It undergoes thermal ring opening to perchlorovinylcarbene, which can be efficiently trapped with a large number of alkenes .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade rapidly .

Metabolic Pathways

It is known that the compound can react rapidly with water and alcohols, which may have implications for its metabolism .

Transport and Distribution

It is known that the compound is soluble in common organic solvents .

Subcellular Localization

It is known that the compound is soluble in common organic solvents, which may have implications for its localization within cells .

準備方法

Zalospirone can be synthesized through a multi-step reaction process. One of the synthetic routes involves the use of 1,3,5,7-cyclooctatetraene as a starting material . The process includes the following steps:

Step 1: The reaction of 1,3,5,7-cyclooctatetraene with a suitable reagent in toluene under heating conditions to form an intermediate compound.

化学反応の分析

ザロスピロンは、以下を含む様々な化学反応を起こします。

酸化: ザロスピロンは、特定の条件下で酸化され、対応する酸化生成物を生成します。

還元: また、還元反応を起こし、還元された誘導体を生成します。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応に使用する様々な求核剤が含まれます . これらの反応から生成される主な生成物は、使用される試薬と条件によって異なります。

4. 科学研究への応用

化学: ザロスピロンのユニークな化学構造は、類似の性質を持つ新規化合物を開発するための合成有機化学の興味の対象となっています.

生物学: 生物学的研究において、ザロスピロンは、セロトニン1A受容体とその様々な生理学的プロセスにおける役割を研究するために使用されています.

医学: ザロスピロンは当初、不安と抑うつ症の治療のために開発されました。

産業: 開発が中止されたため、産業用途は限定されていますが、ザロスピロンの化学的性質は、製薬業界における更なる研究のための潜在的な候補となっています.

類似化合物との比較

ザロスピロンは、ブスピロン、ゲピロン、イプサピロンなどの他のセロトニン1A受容体作動薬を含むアザピロン系化合物です . これらの化合物は、作用機序が似ていますが、化学構造と薬物動態特性が異なります。 例えば:

ブスピロン: 主に汎化性不安障害の治療に使用される、セロトニン1A受容体の別の部分的作動薬です.

ゲピロン: ザロスピロンと同様に、ゲピロンは、抗うつ作用と抗不安作用について研究されています.

イプサピロン: 抗不安作用で知られており、イプサピロンもセロトニン1A受容体に作用します.

ザロスピロンの独自性は、その特定の化学構造にあります。この構造は、他のアザピロンとは異なる薬理学的プロファイルに寄与しています .

特性

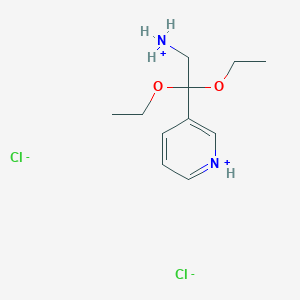

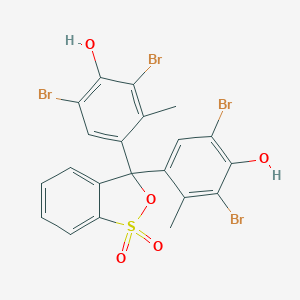

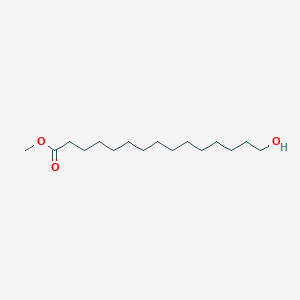

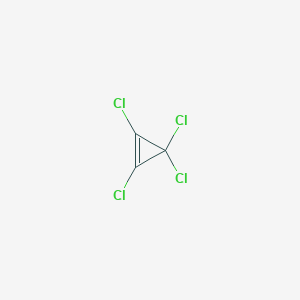

IUPAC Name |

1,2,3,3-tetrachlorocyclopropene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl4/c4-1-2(5)3(1,6)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZOHTXDDOAASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C1(Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021660 | |

| Record name | Tetrachlorocyclopropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6262-42-6 | |

| Record name | 1,2,3,3-Tetrachlorocyclopropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6262-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachlorocyclopropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006262426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachlorocyclopropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrachlorocyclopropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACHLOROCYCLOPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4161QF853X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tetrachlorocyclopropene react with nucleophiles?

A1: Tetrachlorocyclopropene readily undergoes nucleophilic substitution reactions. For instance, it reacts with methanolic sodium methylate to yield α-chloro-β-methoxy-orthoacrylic acid methyl-ester, α,β-dichloro-orthoacrylic acid methyl ester, and β-chloro-orthopropiolic acid methyl ester. [] In aqueous acidic or alkaline conditions, it forms α,β-dichloro-acrylic acid. [] These reactions highlight the susceptibility of tetrachlorocyclopropene to nucleophilic attack, often leading to ring-opening and formation of various acyclic products.

Q2: Can you elaborate on the interaction of tetrachlorocyclopropene with trimethylsiloxydienes?

A2: Tetrachlorocyclopropene readily engages in Diels-Alder reactions with trimethylsiloxydienes. This reaction pathway provides a convenient "one-pot" synthetic route to trichlorinated troponoids, including trichlorotropones and trichlorotropolones. [, ] These reactions showcase the potential of tetrachlorocyclopropene as a valuable synthon for generating complex cyclic structures.

Q3: How does tetrachlorocyclopropene react with furanophane?

A3: The reaction of tetrachlorocyclopropene with furanophane yields a unique 1:1 cycloadduct. X-ray diffraction studies have revealed its structure to be 5,6,7,7-tetrachloro-16,17-syn-dioxahexacyclo[9,2,2,1,1,4,8,04,14,08,15]-heptadeca-5,12-diene, highlighting the ability of tetrachlorocyclopropene to participate in complex cycloaddition reactions leading to structurally diverse products. []

Q4: What is the molecular formula and weight of tetrachlorocyclopropene?

A4: The molecular formula of tetrachlorocyclopropene is C3Cl4, and its molecular weight is 177.83 g/mol.

Q5: What spectroscopic data is available for tetrachlorocyclopropene?

A5: Tetrachlorocyclopropene has been extensively studied using various spectroscopic methods, including:

- Raman and Infrared Spectroscopy: These techniques have been crucial in characterizing the vibrational modes and force constants of tetrachlorocyclopropene, providing insights into its molecular structure and bonding. [, , , ]

- 13C NMR Spectroscopy: This method allows for the identification and analysis of different carbon environments within the molecule, further contributing to our understanding of its structure and electronic properties. []

- Nuclear Quadrupole Resonance (NQR): NQR studies have provided valuable information about the electron distribution and bonding characteristics of tetrachlorocyclopropene. []

Q6: What is known about the stability of tetrachlorocyclopropene?

A6: Tetrachlorocyclopropene is a highly reactive compound. It undergoes ring-opening reactions at elevated temperatures, generating perchlorovinylcarbene. [, ] This reactive intermediate can then participate in various reactions, including C-H insertions and additions to olefins, forming vinylcyclopropanes. [, ]

Q7: Are there any catalytic applications of tetrachlorocyclopropene?

A7: While tetrachlorocyclopropene is not a catalyst itself, its derivatives have shown promise in catalytic applications. For instance, cyclopropenium nanoparticles synthesized by crosslinking polyethyleneimine (PEI) with tetrachlorocyclopropene have demonstrated potential as cationic carriers for gene transfection. []

Q8: Have there been any computational studies on tetrachlorocyclopropene?

A8: Yes, computational chemistry has played a significant role in understanding the properties of tetrachlorocyclopropene.

- NMR Shielding Tensor Calculations: Theoretical calculations using coupled Hartree-Fock and localized orbital methods have been employed to determine the chemical shielding tensor for the ethylenic carbon atoms in tetrachlorocyclopropene. [, ] These calculations provide insights into the electronic structure and magnetic properties of the molecule.

Q9: How do structural modifications affect the reactivity of tetrachlorocyclopropene?

A9: Substitutions on the cyclopropene ring significantly influence the reactivity of tetrachlorocyclopropene. For example, replacing chlorine atoms with silyl groups, as in hexasilyl-3,3′-bicyclopropenyls, alters its reactivity towards Diels-Alder and cycloaddition reactions. [] Introducing electron-donating or electron-withdrawing groups on the cyclopropene ring can also impact its reactivity towards nucleophiles and electrophiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。